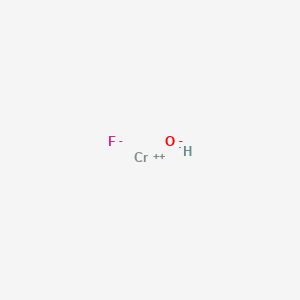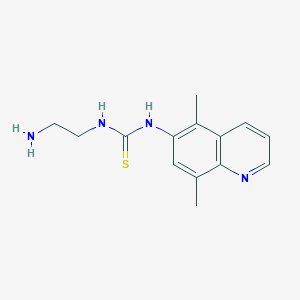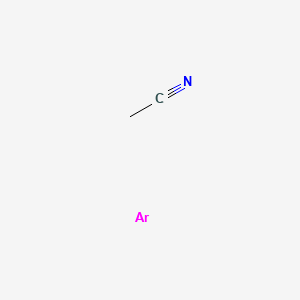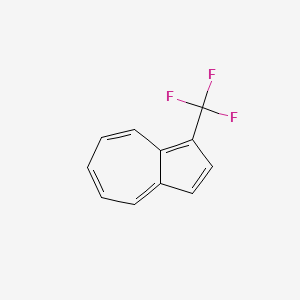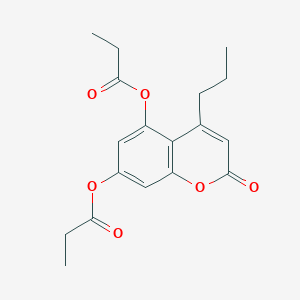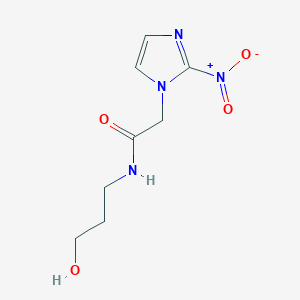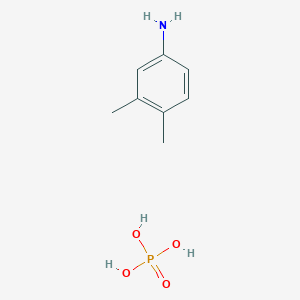
3,4-Dimethylaniline;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylaniline;phosphoric acid is a compound that combines 3,4-dimethylaniline with phosphoric acid. 3,4-Dimethylaniline, also known as 3,4-xylidine, is an aromatic amine with the molecular formula C8H11N. It is a derivative of aniline, where two methyl groups are attached to the benzene ring at the 3 and 4 positions. Phosphoric acid, with the molecular formula H3PO4, is a mineral acid commonly used in various industrial and laboratory applications. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Dimethylaniline can be synthesized through several methods. One common method involves the reduction of 3,4-dimethyl nitrobenzene using hydrogen in the presence of a catalyst such as platinum or Raney nickel . Another method involves the reaction of 4-bromo-o-xylene with ammonia in the presence of copper wire and cuprous chloride at elevated temperatures .
Industrial Production Methods
Industrial production of 3,4-dimethylaniline typically involves the catalytic hydrogenation of 3,4-dimethyl nitrobenzene. This process is carried out under controlled conditions to ensure high yield and purity of the final product . The phosphoric acid component can be obtained through the reaction of phosphorus pentoxide with water or by the extraction of phosphate rock using sulfuric acid.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidation products.
Reduction: The nitro group in 3,4-dimethyl nitrobenzene can be reduced to form 3,4-dimethylaniline.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of catalysts like platinum or Raney nickel is commonly used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: 3,4-Dimethylaniline from 3,4-dimethyl nitrobenzene.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Applications De Recherche Scientifique
3,4-Dimethylaniline;phosphoric acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,4-dimethylaniline involves its interaction with various molecular targets and pathways. As an aromatic amine, it can participate in electron donor-acceptor interactions, which play a crucial role in its chemical reactivity and biological activity . The phosphoric acid component can act as a catalyst or reactant in various chemical reactions, further enhancing the compound’s versatility .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylaniline: Another isomer of dimethylaniline with methyl groups at the 2 and 3 positions.
2,4-Dimethylaniline: An isomer with methyl groups at the 2 and 4 positions.
2,5-Dimethylaniline: An isomer with methyl groups at the 2 and 5 positions.
2,6-Dimethylaniline: An isomer with methyl groups at the 2 and 6 positions.
3,5-Dimethylaniline: An isomer with methyl groups at the 3 and 5 positions.
Uniqueness
3,4-Dimethylaniline is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its chemical reactivity and physical properties.
Propriétés
Numéro CAS |
847798-69-0 |
|---|---|
Formule moléculaire |
C8H14NO4P |
Poids moléculaire |
219.17 g/mol |
Nom IUPAC |
3,4-dimethylaniline;phosphoric acid |
InChI |
InChI=1S/C8H11N.H3O4P/c1-6-3-4-8(9)5-7(6)2;1-5(2,3)4/h3-5H,9H2,1-2H3;(H3,1,2,3,4) |
Clé InChI |
NUIQPLCVZNDIKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N)C.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy-](/img/structure/B12551109.png)
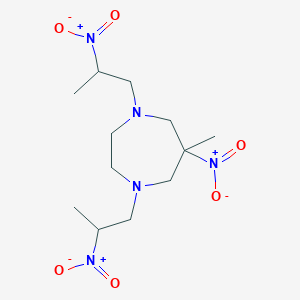
![Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid](/img/structure/B12551115.png)
![2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran](/img/structure/B12551116.png)
![lithium;N-[cyclopenta-2,4-dien-1-yl(dimethylamino)boranyl]-N-methylmethanamine](/img/structure/B12551120.png)
![1,7-Diazabicyclo[5.5.5]heptadecane](/img/structure/B12551127.png)
